1,2-Dihydro-2,7-naphthyridin-3(4H)-one is a heterocyclic organic compound belonging to the naphthyridine family, characterized by a bicyclic structure that incorporates nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. It is classified as a derivative of naphthyridine, which is known for its diverse pharmacological properties.
The compound is synthesized through various chemical methods, utilizing starting materials such as 2,7-naphthyridine and other derivatives. Research articles and patents detail different synthetic routes and modifications leading to the formation of 1,2-dihydro-2,7-naphthyridin-3(4H)-one, highlighting its relevance in drug development and chemical synthesis .
1,2-Dihydro-2,7-naphthyridin-3(4H)-one can be classified under the following categories:
The synthesis of 1,2-dihydro-2,7-naphthyridin-3(4H)-one can be achieved through several methods:
For instance, in one synthesis approach, a mixture of 2,7-dichloro-naphthyridine and an amine is refluxed in a suitable solvent such as ethanol or dimethylformamide. The reaction conditions are optimized for temperature and time to maximize yield and purity .
The molecular structure of 1,2-dihydro-2,7-naphthyridin-3(4H)-one features a bicyclic framework with two nitrogen atoms incorporated into the aromatic rings. The presence of a ketone functional group at position 3 contributes to its reactivity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
For example, when reacting with hydrazine hydrate under acidic conditions, the compound can yield hydrazono derivatives which are important intermediates in organic synthesis .
The mechanism of action for compounds derived from 1,2-dihydro-2,7-naphthyridin-3(4H)-one often involves interactions at the molecular level with biological targets such as enzymes or receptors. The carbonyl group may facilitate hydrogen bonding or nucleophilic attack by biological molecules.
Research indicates that naphthyridine derivatives exhibit significant activity against various cancer cell lines and may act by inhibiting specific pathways involved in cell proliferation .
Relevant analyses include melting point determination and solubility tests which are crucial for assessing compound viability for further applications .
1,2-Dihydro-2,7-naphthyridin-3(4H)-one represents a privileged scaffold in medicinal heterocyclic chemistry, characterized by a fused bicyclic system incorporating a critical lactam moiety. This 2,7-naphthyridine regioisomer distinguishes itself through its electron distribution and hydrogen-bonding capabilities, which confer unique physicochemical properties essential for bioactivity. As a diazanaphthalene derivative, it belongs to a broader family of nitrogen-rich heterocycles where the position of nitrogen atoms dictates pharmacological behavior. The scaffold's significance stems from its balanced amphiphilicity, enabling penetration of biological membranes while maintaining sufficient polarity for target engagement. Its resonance-stabilized lactam group serves as both a hydrogen-bond donor/acceptor and a synthetic handle for structural diversification, positioning it as a versatile framework for drug discovery across therapeutic areas [1] [5].
Systematic Nomenclature: The core structure is formally named 1,2-dihydro-2,7-naphthyridin-3(4H)-one according to IUPAC conventions (CAS 1123169-61-8). The "2,7-naphthyridine" designation specifies nitrogen atoms at positions 2 and 7 within the fused bicyclic system. The fully saturated lactam ring is denoted by "1,2-dihydro" and "3(4H)-one," indicating a ketone functionality at position 3 with enolizable hydrogens at positions 2 and 4. The canonical SMILES representation O=C1Cc2ccncc2CN1 precisely encodes the connectivity, emphasizing the lactam carbonyl and the tetrahydropyridinone ring fused to pyridine [1] [4].
Structural Characteristics:
Regioisomer Comparison: The 2,7-naphthyridine isomer exhibits distinct electronic properties compared to other naphthyridines due to nitrogen atom positioning:
Table 1: Comparative Analysis of Naphthyridine Lactam Regioisomers
Isomer | CAS Number | Nitrogen Positions | Key Structural Differences | Representative Bioactivity |
---|---|---|---|---|
1,2-Dihydro-2,7-naphthyridin-3(4H)-one | 1123169-61-8 | 2,7 | Asymmetric charge distribution; non-coplanar lactam ring | Kinase inhibition, Antimicrobial |
3,4-Dihydro-1,6-naphthyridin-2(1H)-one | 14757-41-6 | 1,6 | Symmetric charge; planar lactam | PDE inhibition, Antiviral |
1,4-Dihydro-2,6-naphthyridin-3(2H)-one | 37125-44-3 | 2,6 | Angular fusion; high dipole moment | Anticancer agents |
The 2,7-isomer's non-coplanarity (dihedral angle ~15° between rings) enhances conformational adaptability during target binding, while its electron-deficient C5 position serves as an electrophilic handle for nucleophilic substitutions in medicinal chemistry applications [2] [4] [6].
The medicinal exploration of naphthyridines originated with nalidixic acid (1,8-naphthyridine), introduced in 1967 as the first quinolone antibiotic. While not a 2,7-derivative, its success prompted systematic investigation of all naphthyridine isomers. Early 2,7-naphthyridine syntheses in the 1980s faced challenges due to low-yielding cyclization methods, limiting initial pharmacological evaluation. The 1990s witnessed strategic advances with the development of Pd-catalyzed cross-coupling and microwave-assisted cyclizations, enabling efficient access to substituted 2,7-naphthyridinones [3] [5].
Key milestones in therapeutic applications:
Table 2: Evolution of Key 2,7-Naphthyridine Derivatives in Drug Discovery
Era | Compound Class | Structural Innovations | Primary Target | Clinical Impact |
---|---|---|---|---|
1980-1990 | Unsubstituted lactams | Basic scaffold synthesis | Proof-of-concept | Established synthetic routes |
1990-2000 | Fluoroquinolone analogs | C5/C6 difluorination; piperazine at N2 | DNA gyrase/Topo IV | Preclinical Gram(+) activity |
2000-2010 | Spirocyclic integrase inh. | Azaspiro[3.4]octane at C4; trifluoromethyl groups | HIV-1 integrase | Phase II (viral load reduction >1.7 log) |
2010-Present | Kinase hinge binders | 4-Anilino; solubilizing sulfones | VEGFR2/MEK/BRAF | Phase I-III candidates (6 in active trials) |
Contemporary research (2020s) focuses on PROTAC conjugates leveraging the lactam for E3 ligase recruitment. VHL-based degraders like VZ185 utilize the scaffold's rigidity for ternary complex formation, achieving >90% BRD9 degradation at 10 nM. This evolution demonstrates the scaffold's adaptability across target classes through strategic functionalization [9].
The 1,2-dihydro-2,7-naphthyridin-3(4H)-one scaffold delivers multifaceted bioactivity through three primary mechanisms:
The cyclic amide serves as a hydrogen-bonding anchor in biological complexes:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: